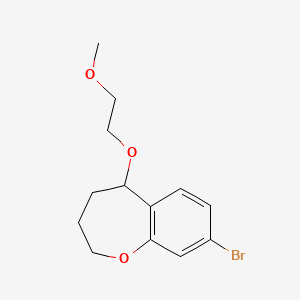

8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a synthetic organic compound belonging to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

The synthesis of 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves several steps, typically starting with the preparation of the benzoxepine core. The synthetic route may include the following steps:

Formation of the Benzoxepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

Bromination: Introduction of the bromine atom at the 8th position can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Etherification: The methoxyethoxy group can be introduced through etherification reactions using suitable reagents and conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar compounds to 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine include other benzoxepine derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological effects.

Conclusion

This compound is a compound of significant interest in scientific research due to its unique structure and potential applications. Its synthesis, chemical reactivity, and diverse applications make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.

Biological Activity

Chemical Structure and Properties

The molecular formula of 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is C13H16BrO3. Its structure features a bromine atom and a methoxyethoxy group, which are critical for its biological activity.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆BrO₃ |

| Molar Mass | 303.17 g/mol |

| CAS Number | Not available |

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Pharmacological Effects

- Antidepressant Activity : In animal models, compounds similar to this compound have demonstrated antidepressant-like effects. These effects are hypothesized to arise from enhanced serotonergic activity.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the reduction of oxidative stress in neuronal cells.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Study on Antidepressant Effects

A study conducted on rodents administered with this compound showed significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent response with notable efficacy at higher concentrations.

Neuroprotection Study

In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with the compound significantly reduced cell death and preserved neuronal integrity compared to untreated controls.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behaviors | [Study on Rodents] |

| Neuroprotective | Decreased cell death | [In Vitro Neuronal Study] |

| Anti-inflammatory | Inhibition of cytokines | [Inflammation Study] |

Comparative Analysis with Related Compounds

| Compound | Antidepressant Activity | Neuroprotective Activity |

|---|---|---|

| 8-Bromo-5-(2-methoxyethoxy)-... | Yes | Yes |

| Similar Benzoxepine Derivative A | Moderate | No |

| Similar Benzoxepine Derivative B | Yes | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine?

The synthesis typically involves multi-step organic reactions, including bromination and methoxyethoxy functionalization. For example:

- Bromination : Use electrophilic brominating agents (e.g., N-bromosuccinimide) on a pre-formed benzoxepine scaffold .

- Etherification : Introduce the 2-methoxyethoxy group via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions . Key intermediates should be characterized by 1H/13C NMR and LC-MS to confirm regioselectivity and purity.

Q. How does the bromine atom influence reactivity in substitution reactions?

The bromine at position 8 acts as a leaving group, enabling Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example:

- Pd-catalyzed coupling : React with aryl boronic acids to generate biaryl derivatives for structure-activity relationship (SAR) studies .

- Halogen exchange : Substitute bromine with iodine using NaI in acetone for radiolabeling applications .

Q. What analytical methods are critical for characterizing this compound?

- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight validation; 1H/13C NMR for structural elucidation (e.g., coupling constants to confirm benzoxepine ring conformation) .

- Chromatography : HPLC with UV/Vis detection to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can conflicting SAR data for benzoxepine derivatives be resolved?

Discrepancies in biological activity often arise from:

- Conformational flexibility : Use X-ray crystallography or DFT calculations to determine dominant ring conformations .

- Metabolic instability : Perform stability assays in liver microsomes to identify labile groups (e.g., methoxyethoxy hydrolysis) .

- Off-target effects : Employ siRNA knockdown or CRISPR-Cas9 models to validate target specificity .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS targeting?

- Lipophilicity adjustment : Modify the methoxyethoxy chain length to balance blood-brain barrier permeability (logP ~2-3) .

- Prodrug design : Mask polar groups (e.g., as esters) to enhance oral bioavailability .

- In vivo PK/PD studies : Monitor plasma half-life and brain tissue distribution in rodent models .

Q. How do structural analogs compare in receptor binding assays?

- Case study : Replace the bromine with chlorine (8-Cl analog) to assess halogen effects on affinity for serotonin/dopamine receptors .

- Data interpretation : Use radioligand displacement assays (e.g., 3H-labeled ligands) with IC50 values tabulated:

| Analog | Receptor | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| 8-Br | 5-HT2A | 12 ± 1.5 | 10:1 (vs. D2) |

| 8-Cl | 5-HT2A | 8 ± 0.9 | 5:1 (vs. D2) |

Q. What mechanistic insights explain contradictory results in oxidation studies?

Conflicting oxidation data may arise from:

- Reagent specificity : KMnO4 oxidizes the benzoxepine ring to a ketone, while mCPBA generates epoxides .

- pH dependence : Acidic conditions favor ring-opening reactions, while neutral conditions stabilize intermediates . Validate pathways using 18O isotopic labeling and GC-MS to track oxygen incorporation .

Q. Methodological Guidance

Designing a robust assay for neuropharmacological activity:

- In vitro : Use primary neuronal cultures to measure cAMP/PKA pathway modulation via ELISA .

- In vivo : Employ tail suspension or forced swim tests in mice, with dose-response curves (1–50 mg/kg) .

Include positive controls (e.g., fluoxetine) and blinded data analysis to minimize bias.

Resolving synthetic yield inconsistencies:

- Problem : Low yields (<40%) in final coupling steps.

- Solution : Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) and ligands (XPhos vs. SPhos) to optimize cross-coupling efficiency .

- Quality control : Monitor reaction progress via TLC and isolate intermediates via flash chromatography .

Properties

Molecular Formula |

C13H17BrO3 |

|---|---|

Molecular Weight |

301.18 g/mol |

IUPAC Name |

8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine |

InChI |

InChI=1S/C13H17BrO3/c1-15-7-8-17-12-3-2-6-16-13-9-10(14)4-5-11(12)13/h4-5,9,12H,2-3,6-8H2,1H3 |

InChI Key |

IWFMTMWTHFOCIY-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1CCCOC2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.